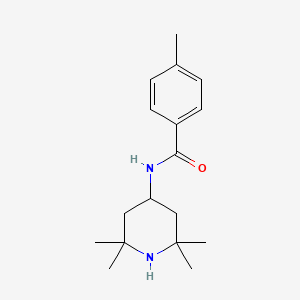
4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The compound’s structure features a benzamide core substituted with a bromine atom and a 2,4-dimethylpentan-3-yl group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom into the benzamide ring.
Alkylation: The brominated benzamide is then subjected to alkylation with 2,4-dimethylpentan-3-yl chloride in the presence of a base such as potassium carbonate. This step attaches the 2,4-dimethylpentan-3-yl group to the nitrogen atom of the benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other substituents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of brominated benzoic acids.
Reduction: Formation of brominated benzylamines.
Hydrolysis: Formation of 4-bromobenzoic acid and 2,4-dimethylpentan-3-amine.
科学研究应用
4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies investigating its biological activity, including antimicrobial and anticancer properties.
Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Industrial Chemistry: The compound serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the alkyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
相似化合物的比较
Similar Compounds
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- Benzamide, 2-bromo-N-methyl-
- 4-bromo-N-[3-[(2,5-dimethylphenyl)methoxy]-4-(propylsulfonylamino)phenyl]benzamide
Uniqueness
4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-9(2)13(10(3)4)16-14(17)11-5-7-12(15)8-6-11/h5-10,13H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCJBHPMGSDEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-(4-cyano-3,6,6-trimethyl-2-bicyclo[3.1.0]hex-3-enylidene)amino] acetate](/img/structure/B5696712.png)

![2-[(2-methylphenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE](/img/structure/B5696742.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)
![N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-CHLORO-4-NITROBENZAMIDE](/img/structure/B5696759.png)

![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)



